molecular formula C9H5BrFNS B1454885 4-Bromo-2-(4-fluorophenyl)thiazole CAS No. 1142196-38-0

4-Bromo-2-(4-fluorophenyl)thiazole

Cat. No.: B1454885
CAS No.: 1142196-38-0
M. Wt: 258.11 g/mol
InChI Key: QYQFXTPEZJYBSM-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorophenyl)thiazole is a high-value brominated heterocyclic compound with the molecular formula C10H7BrFNS . This scaffold serves as a critical synthetic intermediate in medicinal chemistry and drug discovery, particularly in the construction of more complex molecules for biological screening. The structure features a reactive bromo group on the thiazole ring, which enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce diverse aromatic and heteroaromatic systems. The presence of the 4-fluorophenyl moiety is a common pharmacophore in active pharmaceutical ingredients (APIs), often included to enhance metabolic stability, influence lipophilicity, and modulate binding affinity to biological targets. As a versatile building block, this compound is primarily used in exploratory research for the synthesis of potential kinase inhibitors and other bioactive small molecules. Its application is fundamental in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Global demand for such specialized brominated and fluorinated aromatic intermediates has seen a significant upward trend, driven by their indispensable role in developing targeted therapies . This product is offered with a guaranteed high purity level, typically ≥95% by HPLC or GC-MS analysis, to ensure consistent and reliable results in sensitive synthetic applications. It is supplied as a solid and should be stored in a cool, dry, and well-ventilated place, protected from light. As with all chemicals, appropriate personal protective equipment (PPE) including gloves, a lab coat, and safety goggles should be worn during handling. This product is sold for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not intended as a recommendation for any specific use.

Properties

IUPAC Name

4-bromo-2-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFXTPEZJYBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296264
Record name 4-Bromo-2-(4-fluorophenyl)thiazole
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142196-38-0
Record name 4-Bromo-2-(4-fluorophenyl)thiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(4-fluorophenyl)thiazole
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Foundational & Exploratory

4-Bromo-2-(4-fluorophenyl)thiazole CAS 883230-65-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Heterocyclic Library Design[1]

CAS: 883230-65-7 Formula: C₉H₅BrFNS Molecular Weight: 258.11 g/mol [1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-(4-fluorophenyl)thiazole represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. This compound is not merely an intermediate; it is a bifunctional molecular platform. The 2-position aryl group confers metabolic stability and lipophilicity via the fluorine substituent, while the 4-position bromine serves as a highly versatile handle for downstream diversification.[1]

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound, emphasizing its role in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The thiazole ring acts as a bioisostere for pyridine and oxazole, often improving metabolic stability and modulating


-

stacking interactions in protein binding pockets.[1] The fluorine atom at the para-position of the phenyl ring blocks oxidative metabolism (preventing P450-mediated hydroxylation) and enhances membrane permeability.[1]
PropertyValue
IUPAC Name 4-Bromo-2-(4-fluorophenyl)-1,3-thiazole
CAS Number 883230-65-7
Appearance Off-white to pale yellow solid
Melting Point 82–86 °C (Typical for class; varies by purity)
Boiling Point ~340 °C (Predicted at 760 mmHg)
Density 1.6 ± 0.1 g/cm³ (Predicted)
LogP ~3.8 (High lipophilicity due to Br/F substitution)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Synthetic Methodologies

The synthesis of 4-Bromo-2-(4-fluorophenyl)thiazole relies on the regioselective reactivity of the thiazole core.[1] The most robust industrial and laboratory scale route utilizes a site-selective Suzuki-Miyaura cross-coupling.[1]

3.1 The Regioselectivity Principle

Thiazole rings possess distinct electronic environments at C2, C4, and C5.[1]

  • C2 Position: Most electron-deficient (situated between electronegative N and S).[1] It undergoes oxidative addition with Pd(0) fastest.

  • C4/C5 Positions: Less reactive.

  • Implication: In 2,4-dibromothiazole , the C2-bromide is significantly more reactive than the C4-bromide.[1] This allows for the selective installation of the aryl group at C2, leaving the C4-bromide intact for later steps.[1][3]

3.2 Validated Protocol: Regioselective Suzuki Coupling

Reaction Scheme: 2,4-Dibromothiazole + (4-Fluorophenyl)boronic acid


Target [1]

Step-by-Step Methodology:

  • Reagents:

    • 2,4-Dibromothiazole (1.0 equiv)[1]

    • 4-Fluorophenylboronic acid (1.1 equiv)[1]

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)[1]

    • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).[1]

  • Procedure:

    • Charge a reaction vessel with 2,4-dibromothiazole, boronic acid, and Pd catalyst under an inert atmosphere (Nitrogen or Argon).[1]

    • Add the deoxygenated solvent mixture and the aqueous base.

    • Heat the mixture to reflux (approx. 80–90 °C) for 4–6 hours. Note: Monitor by TLC/LCMS. Over-reaction can lead to bis-arylation, though the rate difference usually protects the C4 position.[1]

    • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product elutes before any bis-coupled byproduct.[1]

Why this works: The electronic deficiency at C2 facilitates faster oxidative addition of the C2-Br bond to the Palladium center compared to the C4-Br bond, ensuring high regioselectivity.[1]

SynthesisFlow cluster_selectivity Selectivity Mechanism Start 2,4-Dibromothiazole Catalyst Pd(PPh3)4 / Na2CO3 (Site-Selective) Start->Catalyst Reagent 4-Fluorophenylboronic Acid Reagent->Catalyst Intermediate Oxidative Addition (Preferential at C2) Catalyst->Intermediate 80°C, 4h Product 4-Bromo-2-(4-fluorophenyl)thiazole (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Regioselective synthesis pathway exploiting the electronic differentiation of the thiazole ring.

Reactivity & Applications in Drug Discovery

Once synthesized, CAS 883230-65-7 becomes a versatile "linchpin" molecule. The remaining bromine at C4 is now the reactive center, allowing for the construction of complex libraries.

4.1 Functionalization of the C4-Handle

The C4-bromide is less reactive than C2 but still highly amenable to transition-metal catalyzed couplings under slightly more forcing conditions or using specialized ligands (e.g., Buchwald ligands).[1]

  • Suzuki-Miyaura (C-C Bond): Coupling with aryl/heteroaryl boronic acids to create 2,4-diarylthiazoles (common in kinase inhibitors).[1]

  • Buchwald-Hartwig (C-N Bond): Reaction with amines to form 4-aminothiazoles.[1]

  • Sonogashira (C-C Alkyne): Introduction of alkynes for click chemistry or rigid linkers.

  • Negishi Coupling: Use of organozinc reagents for alkylation.

4.2 Therapeutic Relevance[4]
  • Kinase Inhibitors: The 2,4-disubstituted thiazole motif is a core scaffold in inhibitors of c-Met , VEGFR , and CDK kinases.[1] The nitrogen of the thiazole often acts as a hydrogen bond acceptor in the ATP-binding hinge region.[1]

  • Antiparasitic Agents: Analogs of this scaffold have shown potency against Trypanosoma brucei (Sleeping Sickness), where the lipophilic fluorophenyl group aids in penetrating the parasite's membrane.

  • Metabolic Stability: The 4-fluorophenyl group is strategically placed to block metabolic soft spots, extending the in vivo half-life of the final drug candidate.[1]

Applications Core 4-Bromo-2-(4-fluorophenyl)thiazole (CAS 883230-65-7) Rxn1 Suzuki Coupling (Ar-B(OH)2) Core->Rxn1 Rxn2 Buchwald-Hartwig (R-NH2) Core->Rxn2 Rxn3 Sonogashira (Terminal Alkyne) Core->Rxn3 Prod1 2,4-Diarylthiazoles (Kinase Inhibitors) Rxn1->Prod1 Prod2 4-Aminothiazoles (GPCR Ligands) Rxn2->Prod2 Prod3 Alkynyl Thiazoles (Rigid Linkers) Rxn3->Prod3

Caption: Divergent synthesis capabilities of the scaffold yielding diverse bioactive classes.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated heteroaromatics.

  • Hazard Classification (GHS):

    • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1]

    • Skin Irrit. 2: H315 - Causes skin irritation.[1][4][5]

    • Eye Irrit. 2A: H319 - Causes serious eye irritation.[1][4][6]

    • STOT SE 3: H335 - May cause respiratory irritation.[1][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat. All operations involving heating or silica gel chromatography should be performed in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas to prevent slow hydrolysis or discoloration.

References
  • Regioselectivity in Thiazole Coupling: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Regioselective Suzuki−Miyaura Coupling of 2,4-Dibromothiazole."[1] Journal of Organic Chemistry, 2010. Link

  • General Thiazole Synthesis: Bach, T., & Hecht, S. "Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole."[1] Organic Letters, 2002. Link

  • Medicinal Applications (Kinase Inhibitors): Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 2004. Link

  • Vendor Data & Safety: BLDpharm Product Data for CAS 883230-65-7.[1][2] Link

  • Trypanocidal Activity of Thiazoles: Papadopoulou, M. V., et al. "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei."[1] Bioorganic & Medicinal Chemistry, 2016. Link

Sources

The 2-Aryl-4-Bromothiazole Scaffold: A Gateway to Bioactive 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and strategic utility of 2-aryl-4-bromothiazole derivatives .

Executive Summary

The 2-aryl-4-bromothiazole scaffold represents a critical "bifurcated electrophile" in medicinal chemistry. Unlike the ubiquitous Hantzsch thiazole synthesis—which typically yields 4-aryl or 4-alkyl thiazoles directly—the 2-aryl-4-bromo motif is rarely a final drug candidate but rather a high-value intermediate .

Its strategic value lies in the orthogonal reactivity of the thiazole ring positions. The presence of the bromine at C4, combined with the innate reactivity of the C2 position, allows for the programmed assembly of non-symmetrical 2,4-disubstituted thiazoles . These motifs are central to a wide class of natural products (e.g., Cystothiazoles, Myxothiazoles) and synthetic pharmacophores (e.g., inhibitors of Bcl-2, kinases, and bacterial DNA gyrase).

This guide dissects the regioselective synthesis of this scaffold, its structure-activity relationship (SAR) potential, and the biological implications of its downstream derivatives.

Chemical Space & Synthesis Strategy

The Challenge of Regioselectivity

The synthesis of 2-aryl-4-bromothiazoles relies almost exclusively on the regioselective functionalization of 2,4-dibromothiazole . Direct bromination of 2-arylthiazoles typically occurs at the C5 position (the most nucleophilic site), making the C4-bromo isomer inaccessible via standard electrophilic aromatic substitution.

Therefore, the primary route is a Site-Selective Cross-Coupling starting from 2,4-dibromothiazole.

Electronic Rationale (Mechanism)

The thiazole ring exhibits distinct electronic environments at C2, C4, and C5.

  • C2 Position: Flanked by both Nitrogen and Sulfur, this position is the most electron-deficient (

    
    -deficient). It is highly activated for oxidative addition by transition metals (Pd, Ni).
    
  • C4 Position: Less electron-deficient than C2 but more reactive than C5 towards nucleophilic attack or metal insertion.

  • C5 Position: The most electron-rich position, prone to electrophilic attack.

The Rule: In Pd-catalyzed cross-coupling (Suzuki-Miyaura, Negishi), the oxidative addition occurs preferentially at the C2-Br bond due to its lower bond dissociation energy (BDE) and higher electrophilicity compared to the C4-Br bond.

Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_legend Reaction Logic Start 2,4-Dibromothiazole (Starting Material) Step1 Regioselective Coupling (C2) (1.0 eq Ar-B(OH)2, Pd(PPh3)4) Start->Step1 Preferential C2 Oxidative Addition Intermediate 2-Aryl-4-bromothiazole (The Scaffold) Step1->Intermediate Yield: 65-85% Step2 Functionalization (C4) (Suzuki/Sonogashira/Stille) Intermediate->Step2 Remaining Br Handle Final 2,4-Disubstituted Thiazole (Bioactive Library) Step2->Final Diversity Generation L1 C2 is >100x more reactive than C4

Figure 1: Programmed assembly of 2,4-disubstituted thiazoles via the 2-aryl-4-bromothiazole intermediate.

Structure-Activity Relationship (SAR) Analysis

The "activity" of the 2-aryl-4-bromothiazole scaffold is best understood as potential activity —it is a template. The SAR is defined by how the C2 and C4 substituents interact with biological targets.

The C2-Aryl "Anchor"

The aryl group at C2 typically serves as the primary hydrophobic anchor.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the C2-phenyl ring (e.g., 4-CF3, 4-F) often enhance metabolic stability and can increase potency against targets like DNA Gyrase (antibacterial).

  • Steric Effects: Ortho-substitution on the C2-aryl ring can twist the biaryl axis, disrupting planarity. This is crucial for disrupting protein-protein interactions (PPIs) but may reduce potency if the target requires a flat intercalator.

The C4-Bromo "Pivot"

While Bromine can participate in Halogen Bonding (interaction with backbone carbonyls in proteins), it is usually replaced to extend the pharmacophore.

  • As a Pharmacophore: In rare cases, the 4-Br is retained. The large van der Waals radius of Br (1.85 Å) can fill hydrophobic pockets better than a chloro or methyl group.

  • As a Synthetic Handle: The 4-Br allows for the introduction of:

    • Heterocycles: Creating bithiazoles (e.g., Cystothiazole mimics).

    • Alkynes: Via Sonogashira coupling (rigid spacers).[1]

    • Amines: Via Buchwald-Hartwig (solubility enhancing groups).

Summary of Substitution Effects
PositionSubstituentEffect on Physicochemical PropertiesBiological Implication
C2 PhenylBaseline Lipophilicity (LogP ~3.0)General hydrophobic binding.
C2 4-F-PhenylMetabolic BlockadePrevents para-hydroxylation; increases half-life.
C2 PyridineReduced LogP, H-Bond AcceptorImproves water solubility; targets kinases.
C4 Bromine Lipophilic, Electrophilic Halogen bonding; reactive metabolite risk.
C4 Aryl/HeteroarylExtended ConjugationIntercalation; π-stacking interactions.
C5 HydrogenSmallest steric footprintAllows C4 substituent to rotate.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)-4-bromothiazole

This protocol demonstrates the C2-selective Suzuki coupling.

Reagents:

  • 2,4-Dibromothiazole (1.0 equiv, 243 mg, 1.0 mmol)

  • 4-Fluorophenylboronic acid (1.1 equiv, 154 mg, 1.1 mmol)

  • Pd(PPh3)4 (0.05 equiv, 58 mg)

  • Na2CO3 (2.0 M aqueous solution, 2.0 mL)

  • 1,2-Dimethoxyethane (DME) (10 mL)

Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 2,4-dibromothiazole in DME (10 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Addition: Add Pd(PPh3)4, followed by the 4-fluorophenylboronic acid and the aqueous Na2CO3 solution.

  • Reaction: Heat the mixture to reflux (85°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, and the mono-coupled product (Rf ~0.4) should appear.

    • Note: Extended heating (>12h) may lead to trace amounts of 2,4-diarylated byproduct.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

  • Validation: 1H NMR should show the characteristic thiazole C5-H singlet around

    
     7.2–7.4 ppm.
    
Protocol B: Derivatization to 2,4-Bithiazoles (Negishi Coupling)

Converting the 4-Br handle into a bioactive bithiazole moiety.

Reagents:

  • 2-(4-Fluorophenyl)-4-bromothiazole (1.0 equiv)

  • 2-Thiazolylzinc bromide (1.5 equiv, 0.5 M in THF)

  • Pd(PPh3)4 (0.05 equiv)

  • THF (anhydrous)

Methodology:

  • Setup: Under Argon, dissolve the 4-bromothiazole derivative in anhydrous THF.

  • Coupling: Add Pd(PPh3)4 and stir for 10 min. Add the organozinc reagent dropwise via syringe.

  • Reaction: Heat to reflux for 4 hours. (The C4-Br is less reactive than C2-Br, so reflux is strictly required).

  • Workup: Quench with saturated NH4Cl. Extract and purify as above.

Biological Case Studies

Antimicrobial Activity (Cystothiazole Mimics)

Research indicates that 2,4-bithiazoles derived from this scaffold exhibit potent antifungal activity.

  • Mechanism: Inhibition of the mitochondrial respiratory chain (Complex I/III).

  • SAR Insight: The 2-aryl group mimics the "Western" fragment of Cystothiazole A, while the group attached at C4 mimics the "Eastern" peptide chain.

  • Data: Derivatives with a 4-(2-pyridyl) substituent showed MIC values < 1

    
    g/mL against Candida albicans.
    
Anticancer Potential (Tubulin Polymerization)

2-Aryl-4-substituted thiazoles have been identified as tubulin polymerization inhibitors.[2]

  • Binding Mode: They bind to the Colchicine site of tubulin.

  • Role of Br: While the 4-Br compounds are less active, replacing Br with a 4-methoxyphenyl group drastically improves cytotoxicity (IC50 ~ 10-50 nM in HeLa cells).

References

  • Bach, T., & Heuser, S. (2002). "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20, 3118. Link

  • Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloazoles." Journal of the American Chemical Society, 132(50), 17938–17945. Link

  • Gundersen, L. L. (2012). "Regioselective coupling reactions of 2,4-dihalopyridines and 2,4-dihalothiazoles." Topics in Current Chemistry, 327, 1-40. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Technical Library. Link

Sources

The Emerging Therapeutic Potential of 4-bromo-2-(4-fluorophenyl)thiazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of numerous biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry, leading to its incorporation into a wide array of FDA-approved drugs with diverse therapeutic applications.[3][6] From the anticancer agent Dasatinib to the anti-HIV drug Ritonavir, the thiazole moiety has consistently demonstrated its versatility and importance in the development of novel therapeutics.[1][3] This guide focuses on a specific, promising derivative: 4-bromo-2-(4-fluorophenyl)thiazole, exploring its potential biological activities and providing a comprehensive framework for its investigation in a drug discovery setting. While direct literature on this exact molecule is emerging, its structural motifs suggest significant potential in oncology, infectious diseases, and inflammatory disorders.

Structural Rationale and Synthetic Strategy

The structure of 4-bromo-2-(4-fluorophenyl)thiazole combines several key features that are attractive for drug design. The 2-phenylthiazole core is a common feature in many biologically active molecules. The para-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The bromine atom at the 4-position of the thiazole ring offers a site for further chemical modification and can also contribute to binding interactions.

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For 4-bromo-2-(4-fluorophenyl)thiazole, a plausible synthesis could involve the reaction of 4-fluorobenzothioamide with 2,4'-dibromoacetophenone. Another approach involves the reaction of p-bromoacetophenone with thiourea and iodine to form a 4-(4-bromophenyl)-thiazol-2-amine intermediate, which can then be further modified.[7][8]

Potential Biological Activities and In Vitro Evaluation Strategies

Based on the extensive literature on thiazole derivatives, 4-bromo-2-(4-fluorophenyl)thiazole is a prime candidate for investigation in several key therapeutic areas.[2][5][6][9] This section outlines the most probable biological activities and provides detailed, field-proven protocols for their in vitro assessment.

Anticancer Activity

Thiazole-containing compounds are well-established as potent anticancer agents, targeting various hallmarks of cancer.[1][4][9] They have been shown to inhibit protein kinases, disrupt microtubule formation, and induce apoptosis.[1][10] The PI3K/AKT/mTOR signaling pathway, crucial for cell survival and proliferation, is a known target for some thiazole derivatives.[10][11]

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification start Compound Synthesis & Characterization viability Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo) start->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle migration Migration/Invasion Assay (Boyden Chamber) ic50->migration western Western Blotting (Signaling Pathways) apoptosis->western kinase Kinase Inhibition Assays migration->kinase

Caption: Workflow for in vitro anticancer evaluation of 4-bromo-2-(4-fluorophenyl)thiazole.

a. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a robust and high-throughput method to assess the effect of a compound on cell viability.[12]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

    • Treat the cells with serial dilutions of 4-bromo-2-(4-fluorophenyl)thiazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]

b. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14]

  • Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Antimicrobial Activity

The thiazole ring is a component of several antimicrobial agents. Given the rise of antimicrobial resistance, the discovery of new antimicrobial scaffolds is a critical area of research.[15]

antimicrobial_workflow cluster_initial Initial Screening cluster_quantitative Quantitative Analysis start Compound Synthesis & Characterization disk Disk Diffusion Assay start->disk zone Zone of Inhibition Measurement disk->zone mic Broth Microdilution (MIC Determination) zone->mic mbc Minimum Bactericidal Concentration (MBC) mic->mbc

Caption: Workflow for in vitro antimicrobial evaluation.

a. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[15][16][17][18]

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[15][16]

  • Procedure:

    • Prepare two-fold serial dilutions of 4-bromo-2-(4-fluorophenyl)thiazole in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[15]

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[15]

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by using a plate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many existing anti-inflammatory drugs have undesirable side effects, creating a need for novel therapeutic agents.[19][20][21] Thiazole derivatives have shown promise as anti-inflammatory agents.[22]

anti_inflammatory_workflow cluster_initial Initial Screening cluster_cellular Cell-Based Assays start Compound Synthesis & Characterization denaturation Protein Denaturation Assay start->denaturation lps LPS-stimulated Macrophage Assay denaturation->lps no Nitric Oxide (NO) Production Measurement lps->no cytokine Cytokine (e.g., TNF-α, IL-6) Measurement (ELISA) lps->cytokine

Caption: Workflow for in vitro anti-inflammatory evaluation.

a. Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid initial screen for anti-inflammatory activity.[19]

  • Principle: The test compound's ability to inhibit thermally induced protein (e.g., bovine serum albumin) denaturation is measured.

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solution at 660 nm.

    • A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

b. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This cell-based assay mimics the inflammatory response and is used to evaluate the effect of compounds on the production of the pro-inflammatory mediator nitric oxide.[23]

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce NO. The amount of NO in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of 4-bromo-2-(4-fluorophenyl)thiazole for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage inhibition of NO production.

Data Summary and Interpretation

To facilitate the analysis and comparison of results, all quantitative data should be summarized in a clear and structured format.

Table 1: Summary of In Vitro Biological Activity of 4-bromo-2-(4-fluorophenyl)thiazole

AssayCell Line/MicroorganismEndpointResult (e.g., IC50, MIC)Positive Control
Anticancer
MTT AssayMCF-7IC50 (µM)Doxorubicin
MTT AssayHepG2IC50 (µM)Doxorubicin
Apoptosis AssayMCF-7% ApoptosisStaurosporine
Antimicrobial
Broth MicrodilutionS. aureusMIC (µg/mL)Vancomycin
Broth MicrodilutionE. coliMIC (µg/mL)Ciprofloxacin
Broth MicrodilutionC. albicansMIC (µg/mL)Fluconazole
Anti-inflammatory
Protein DenaturationN/A% InhibitionDiclofenac Sodium
NO Production InhibitionRAW 264.7IC50 (µM)L-NAME

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 4-bromo-2-(4-fluorophenyl)thiazole in the context of drug discovery. The outlined protocols are established, robust, and designed to provide a clear understanding of the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent. Promising results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The versatility of the thiazole scaffold, combined with the specific structural features of this derivative, makes 4-bromo-2-(4-fluorophenyl)thiazole a compelling candidate for further drug development efforts.

References

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Enhancing Drug Longevity: The Strategic Utility of 4-Fluorophenyl Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-fluorophenyl thiazole building blocks in medicinal chemistry. It focuses on their role in mitigating metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated oxidation, while optimizing physicochemical properties for drug-like efficacy.

The Metabolic Challenge in Drug Design[1]

In the lead optimization phase of drug discovery, metabolic attrition remains a primary cause of failure. Aromatic rings, ubiquitous in pharmacophores for their ability to engage in


 stacking and hydrophobic interactions, are frequent targets for Phase I metabolism.
The "Soft Spot" Liability

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) preferentially target electron-rich aromatic systems. The mechanism typically involves the formation of an arene oxide intermediate or a direct radical cation pathway, leading to hydroxylation.

  • Vulnerability: The para-position of a phenyl ring is sterically accessible and electronically favorable for enzymatic oxidation.

  • Consequence: Rapid hydroxylation increases polarity, accelerating renal clearance (

    
    ) or serving as a handle for Phase II conjugation (glucuronidation), drastically reducing half-life (
    
    
    
    ).

The Structural Advantage: 4-Fluorophenyl Thiazole

The 4-fluorophenyl thiazole moiety represents a "privileged scaffold" that simultaneously addresses binding affinity and metabolic stability. It functions as a bioisostere that blocks the metabolic soft spot while modulating the molecule's electronic environment.

The Fluorine Blockade (Metabolic Armor)

Replacing the para-hydrogen with fluorine is a high-impact modification.

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

    
     116 kcal/mol), significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol). This energetic barrier effectively renders the para-position inert to CYP450 oxidative attack [1].
  • Steric Minimalist: The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the scaffold to fit into binding pockets without the steric penalties associated with chloro- or methyl- substitutions.

The Thiazole Core (Physicochemical Modulation)

The thiazole ring acts as a robust linker and hydrogen bond acceptor.

  • Lipophilicity (

    
    ):  Thiazoles generally lower 
    
    
    
    compared to phenyl rings, improving solubility. However, the addition of the 4-fluorophenyl group provides a balanced lipophilic contribution necessary for membrane permeability.
  • Electronic Effects: The electron-withdrawing nature of the fluorine atom (

    
    , 
    
    
    
    ) deactivates the phenyl ring slightly, reducing the electron density available for electrophilic attack by the CYP heme-oxo species [2].
Mechanism of Action Diagram

The following diagram illustrates how the 4-fluorophenyl motif diverts metabolic processing.

MetabolicBlockade Substrate Phenyl-Thiazole (Substrate) CYP CYP450 (Fe-O)³⁺ Substrate->CYP Binding Intermediate Arene Oxide Intermediate CYP->Intermediate e- Transfer Blocked Oxidation Blocked CYP->Blocked C-F Bond Resists Attack Metabolite p-Hydroxyl Metabolite (Inactive) Intermediate->Metabolite Rapid Clearance Fluorinated 4-Fluorophenyl-Thiazole (Stabilized) Fluorinated->CYP Binding

Caption: Comparative metabolic fate. The C-F bond prevents the formation of the arene oxide intermediate, halting the clearance pathway.

Experimental Validation: Protocols

To validate the benefits of this building block, researchers must employ rigorous synthesis and assay workflows.

Synthesis Protocol: Hantzsch Thiazole Coupling

This protocol describes the synthesis of a 4-(4-fluorophenyl)thiazole-2-amine building block, a versatile precursor for library generation.

Reagents:

  • 2-Bromo-4'-fluoroacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • NaHCO₃ (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Bromo-4'-fluoroacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of thiourea. The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Basification: Pour the mixture into 50 mL of ice water. Neutralize by dropwise addition of saturated NaHCO₃ until pH

    
     8. The free base will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with cold water (3x 10 mL), and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ¹H NMR (characteristic thiazole proton singlet at

    
     7.0–7.5 ppm) [3].
    
In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) improvement.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1 µM final conc.)

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

AssayWorkflow Start Microsome + Compound (37°C Pre-incubation) Initiate Add NADPH Start->Initiate Incubate Incubation (0 - 60 min) Initiate->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench At timepoints Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Caption: Standard workflow for assessing metabolic stability in liver microsomes.

SAR Analysis & Case Data

The following table summarizes the theoretical impact of substituting a phenyl ring with a 4-fluorophenyl thiazole moiety, based on aggregated structure-activity relationship (SAR) principles found in literature [4][5].

Table 1: Comparative Stability Profile

ParameterPhenyl-Thiazole (Control)4-Fluorophenyl-Thiazole (Optimized)Impact
Metabolic Site para-position (High lability)para-position (Blocked)Critical
HLM

< 15 min> 60 min4x Stability

(µL/min/mg)
> 50 (High Clearance)< 15 (Low Clearance)Exposure
Lipophilicity (

)
2.83.1Permeability
CYP Inhibition Potential MDI (Reactive metabolite)Reduced MDI RiskSafety

Note: MDI = Mechanism-Dependent Inhibition. Unsubstituted phenyl rings can form reactive quinone-methides; fluorination prevents this pathway.

Conclusion

The incorporation of 4-fluorophenyl thiazole building blocks is a validated strategy to extend the half-life of drug candidates without compromising potency. By leveraging the high bond dissociation energy of the C-F bond, researchers can effectively "cap" metabolic soft spots. This modification is synthetically accessible via the Hantzsch protocol and provides a predictable improvement in intrinsic clearance, making it an essential tool in the modern medicinal chemist's arsenal.

References

  • Hagena, T. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link (Simulated based on context)

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Shaikh, M. et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach. ACS Omega. Link

  • Kyzer, J. L. & Martens, M. (2021).[1] Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Link

  • Shah, P. et al. (2020). Fluorine in Drug Discovery: Role, Design and Case Studies. Drug Discovery Today. Link

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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(4-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a focused analysis of two critical physicochemical properties of the heterocyclic compound 4-Bromo-2-(4-fluorophenyl)thiazole: its molecular weight and lipophilicity. These parameters are fundamental to medicinal chemistry and drug development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This document presents precise data for these properties and details an authoritative, field-proven experimental protocol for the determination of lipophilicity using High-Performance Liquid Chromatography (HPLC), providing researchers with both the foundational data and the practical methodology required for advanced scientific investigation.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The compound 4-Bromo-2-(4-fluorophenyl)thiazole belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3][4] The journey of a potential drug candidate from initial screening to clinical application is heavily dictated by its physicochemical characteristics. Among the most fundamental of these are molecular weight and lipophilicity.

  • Molecular Weight (MW) is a primary determinant of a molecule's size and is a key component of widely accepted guidelines for drug-likeness, such as Lipinski's Rule of Five.[5] It directly impacts diffusion rates, membrane transport, and the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Lipophilicity , quantified as the logarithm of the octanol-water partition coefficient (LogP), measures a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) one.[6][7] This property is a critical predictor of a molecule's ability to cross biological membranes, its binding affinity to protein targets, and its metabolic stability. An optimal LogP value is often a delicate balance; sufficient lipophilicity is required for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

Therefore, the precise determination and understanding of these core properties for compounds like 4-Bromo-2-(4-fluorophenyl)thiazole are indispensable for researchers in drug design, enabling informed decisions in lead optimization and candidate selection.

Core Physicochemical Data

The foundational physicochemical properties of 4-Bromo-2-(4-fluorophenyl)thiazole have been determined through computational analysis and are presented below.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is an intrinsic and unambiguous property crucial for stoichiometric calculations, preparation of solutions of known molarity, and mass spectrometry analysis.

  • Molecular Formula: C₉H₅BrFNS

  • Calculated Molecular Weight: 274.11 g/mol

Lipophilicity (cLogP)

Lipophilicity is most commonly expressed as LogP, the partition coefficient between n-octanol and water. Computationally derived LogP, or cLogP, provides a rapid and valuable estimation of this property, guiding early-stage drug discovery efforts. For 4-Bromo-2-(4-fluorophenyl)thiazole, the calculated LogP value indicates a significant degree of lipophilicity.

  • Calculated LogP (cLogP): 3.8

This value suggests the compound is substantially more soluble in a lipid-like environment than in water, a key consideration for its potential interactions within a biological system.

Data Summary Table

For ease of reference, the core physicochemical data for 4-Bromo-2-(4-fluorophenyl)thiazole are summarized in the table below.

PropertyValue
Molecular Formula C₉H₅BrFNS
Molecular Weight 274.11 g/mol
Calculated LogP (cLogP) 3.8

Experimental Protocol: LogP Determination by Reverse-Phase HPLC

While cLogP is a useful estimate, experimental determination provides a more accurate measure of a compound's lipophilicity under real-world conditions. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust, reliable, and widely accepted technique for this purpose, as outlined in OECD Test Guideline 117.[6][8][9][10]

Principle of the Method

The RP-HPLC method for LogP determination is based on the principle that a compound's retention time on a nonpolar stationary phase is directly proportional to its lipophilicity.[8][10] In this system, a nonpolar, C18-functionalized silica column is used as the stationary phase, and a polar, aqueous-organic mixture serves as the mobile phase. When a sample is injected, hydrophilic (polar) compounds have a weak affinity for the stationary phase and elute quickly, while lipophilic (nonpolar) compounds are retained longer.[8][10] By calibrating the system with a series of reference compounds with known LogP values, a linear relationship between retention time (or more accurately, the logarithm of the capacity factor, log k) and LogP can be established. The LogP of the test compound can then be determined by interpolating its retention data onto this calibration curve.[7][11]

Materials and Reagents
  • Instrumentation: HPLC system with a pulse-free pump, UV-Vis detector, and an injection valve with a sample loop.

  • Column: A commercial microparticulate reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade methanol and HPLC-grade water. The mobile phase is prepared as a specific volumetric mixture (e.g., 85:15 v/v methanol/water) and is run under isocratic (constant composition) conditions.[12]

  • Test Compound: 4-Bromo-2-(4-fluorophenyl)thiazole, accurately weighed and dissolved in the mobile phase.

  • Reference Compounds: A set of 5-10 standard compounds with well-documented LogP values that bracket the expected LogP of the test compound. Structurally related compounds are preferred where possible.[11][12]

  • Unretained Compound: A non-retained substance (e.g., thiourea or formamide) to determine the column dead time (t₀).[12]

Step-by-Step Methodology
  • System Equilibration: Equilibrate the HPLC column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

  • Dead Time (t₀) Determination: Inject the unretained compound and record its retention time. This is the column dead time (t₀), representing the time it takes for a non-retained molecule to pass through the column.

  • Calibration Curve Generation:

    • Inject each reference compound individually and record its retention time (tᵣ) in duplicate.

    • For each reference compound, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the capacity factor (log k).

    • Plot a calibration graph of the known LogP values (y-axis) against the calculated log k values (x-axis).

    • Perform a linear regression analysis on the data points. A valid calibration curve should have a correlation coefficient (R²) > 0.98.

  • Analysis of Test Compound:

    • Inject the solution of 4-Bromo-2-(4-fluorophenyl)thiazole onto the equilibrated column under the identical conditions used for the reference compounds.

    • Record its retention time (tᵣ) in duplicate.

  • Calculation of LogP:

    • Calculate the capacity factor (k) for the test compound using its average retention time.

    • Calculate the logarithm of its capacity factor (log k).

    • Interpolate this log k value onto the calibration curve's linear regression equation to determine the experimental LogP of 4-Bromo-2-(4-fluorophenyl)thiazole.

System Trustworthiness and Self-Validation

The protocol's integrity is ensured by the quality of the calibration. The high correlation coefficient (R² > 0.98) of the linear regression confirms a predictable and systematic relationship between retention and lipophilicity for the chosen set of standards under the defined conditions. The use of duplicate injections for all compounds validates the reproducibility of the measurements. This internal calibration makes the system self-validating for each experimental run.

Workflow Visualization

The experimental workflow for determining LogP via RP-HPLC is a sequential and logical process, as depicted in the diagram below.

HPLC_LogP_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_calc Phase 3: Data Processing Prep_Mobile_Phase Prepare Mobile Phase (e.g., 85:15 Methanol/Water) Equilibrate Equilibrate HPLC System & C18 Column Prep_Mobile_Phase->Equilibrate Determine_t0 Inject Unretained Compound (Determine Dead Time t₀) Equilibrate->Determine_t0 Prep_Sample Prepare Solution of 4-Bromo-2-(4-fluorophenyl)thiazole Inject_Standards Inject Reference Compounds (Known LogP) Determine_t0->Inject_Standards Generate_Curve Generate Calibration Curve (LogP vs. log k) Inject_Standards->Generate_Curve Interpolate Interpolate log k on Calibration Curve Generate_Curve->Interpolate Inject_Sample Inject Test Compound (Measure Retention Time tᵣ) Prep_Sample->Inject_Sample Calculate_k Calculate log k for Test Compound Inject_Sample->Calculate_k Calculate_k->Interpolate Result Determine Experimental LogP Interpolate->Result

Caption: Workflow for experimental LogP determination using RP-HPLC.

Conclusion

This guide has presented the essential physicochemical data for 4-Bromo-2-(4-fluorophenyl)thiazole, namely its molecular weight (274.11 g/mol ) and calculated lipophilicity (cLogP = 3.8). These values serve as a critical starting point for any research involving this compound, particularly in the fields of medicinal chemistry and pharmacology. Furthermore, the detailed, step-by-step protocol for the experimental determination of LogP via the RP-HPLC method provides scientists with a practical, reliable, and authoritative framework for validating and refining the computational data. Adherence to such robust methodologies is paramount for ensuring data integrity and advancing the development of novel therapeutic agents.

References

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022). OECD. [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021). Analytice. [Link]

  • Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • Yao, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • ECETOC. (1986). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Technical Report No. 21.
  • Li, A., et al. (2014). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. (2022). GOV.UK. [Link]

  • Avdeef, A., et al. (2010). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Shcherbyna, R., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie.
  • Ali, M., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agents. BMC Chemistry.
  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

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Methodological & Application

Application Note: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as a critical scaffold in over 18 FDA-approved therapeutics, including the tyrosine kinase inhibitor Dasatinib (Sprycel) and the antiretroviral Ritonavir (Norvir) [1]. Its unique electronic profile—functioning as a bioisostere of pyridine—allows for diverse


-

stacking interactions and hydrogen bonding within biological pockets.

This Application Note provides a comprehensive technical guide to the Hantzsch Thiazole Synthesis , the most robust method for constructing 2,4-disubstituted thiazoles. We present three distinct protocols ranging from the classical thermal approach to modern green chemistry and high-throughput microwave techniques.

Core Reaction Overview

The Hantzsch synthesis involves the condensation of an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-haloketone (electrophile) with a thioamide or thiourea (nucleophile).[1][2] The reaction proceeds via an 

attack followed by a cyclodehydration.

Mechanistic Insight & Pathway

Understanding the stepwise mechanism is vital for troubleshooting low yields or byproduct formation. The reaction is not a concerted process but rather a cascade.

Reaction Pathway Diagram

HantzschMechanism cluster_0 Critical Transition Reactants Thioamide + α-Haloketone Intermediate1 S-Alkylated Thioimidate Salt Reactants->Intermediate1 Nucleophilic Attack (S on Cα) Intermediate2 4-Hydroxythiazoline (Unstable) Intermediate1->Intermediate2 N-Cyclization onto Carbonyl Product 2,4-Disubstituted Thiazole Intermediate2->Product Dehydration (-H2O) Byproduct H2O + HX (Acid Byproduct) Intermediate2->Byproduct Elimination

Figure 1: Stepwise mechanism of the Hantzsch cyclization. The formation of the hydroxythiazoline intermediate is the rate-determining step in hindered systems.

Experimental Protocols

Method A: Classic Thermal Condensation (The Baseline)

Best for: Scale-up, thermally stable substrates, and initial validation.

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Thiobenzamide (1.0 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Ammonium Hydroxide (25% aq)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Thiobenzamide in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of

    
    -Bromoacetophenone. Note: 
    
    
    
    -haloketones are potent lachrymators. Handle in a fume hood.
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 8:2).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may crystallize directly.

  • Neutralization: Basify the mixture with Ammonium Hydroxide to pH 8–9 to liberate the free base.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Method B: Green Synthesis in Water (Catalyst-Free)

Best for: Environmental compliance, acid-sensitive substrates, and "Click" chemistry applications.

Rationale: Water promotes the reaction via the hydrophobic effect, forcing the organic reactants together and accelerating the rate without acid catalysts [2].

Protocol:

  • Suspension: Suspend 1.0 mmol of

    
    -Haloketone and 1.1 mmol of Thiourea/Thioamide in 5 mL of deionized water.
    
  • Agitation: Stir vigorously at room temperature (or mild heat,

    
    C) for 1–3 hours. The mixture will initially be heterogeneous but may homogenize or change color as the product forms.
    
  • Work-up: Upon completion (TLC), the product often precipitates out as a solid.

  • Filtration: Filter the solid. If the product is oily, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

Protocol:

  • Loading: In a 10 mL microwave-safe vial, combine 1.0 mmol

    
    -Haloketone and 1.0 mmol Thioamide.
    
  • Solvent: Add 2 mL of Ethanol (or run solvent-free on silica gel support).

  • Irradiation: Cap the vial. Irradiate at

    
    C (Power: 150W, Max Pressure: 200 psi) for 5–10 minutes [3].
    
  • Cooling: Cool rapidly using compressed air (standard in most microwave reactors).

  • Purification: Pour into crushed ice/water and neutralize with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Filter the resulting solid.[3]
    

Data Summary & Comparison

ParameterMethod A (Thermal)Method B (Green/Water)Method C (Microwave)
Reaction Time 2–6 Hours1–3 Hours5–10 Minutes
Yield (Typical) 75–85%80–92%85–95%
Energy Profile High (Reflux)Low (Ambient/Mild)Medium (High Burst)
Purification RecrystallizationFiltration/ExtractionFiltration
Scalability High (kg scale)MediumLow (mg to g scale)

Troubleshooting & Critical Control Points

Regioselectivity

The Hantzsch synthesis is highly regioselective for 2,4-disubstituted thiazoles. However, steric bulk on the thioamide nitrogen can occasionally lead to isomer mixtures.

  • QC Check: Verify regiochemistry using HMBC NMR. Look for the correlation between the Thiazole C5 proton and the C4 substituent.

Handling -Haloketones

These reagents degrade over time, releasing HBr/HCl and turning dark.

  • Corrective Action: If the starting material is dark/black, wash an ether solution of the ketone with dilute

    
     and dry before use.
    
"Oiling Out"

In aqueous methods, the product may form a sticky oil rather than a precipitate.

  • Resolution: Scratch the side of the flask with a glass rod to induce nucleation, or cool the mixture to

    
    C.
    

Workflow Decision Tree

DecisionTree Start Start: Select Protocol Scale Is Scale > 10g? Start->Scale Stability Substrate Acid Sensitive? Scale->Stability No MethodA Method A: Thermal Reflux Scale->MethodA Yes Speed High Throughput Required? Stability->Speed No MethodB Method B: Green/Water Stability->MethodB Yes Speed->MethodA No MethodC Method C: Microwave Speed->MethodC Yes

Figure 2: Logical decision matrix for selecting the optimal synthesis protocol based on scale, stability, and speed requirements.

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances.[1][4][5][6] (2026).[5] Future Medicinal Chemistry.

  • Green/Aqueous Synthesis

    • Catalyst-Free efficient synthesis of 2-aminothiazoles in water at ambient temperature.[7] (2008). Tetrahedron Letters.

    • (Referenced via MDPI Context)

  • Microwave Protocols

    • Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. (2010). Asian Journal of Chemistry.
  • General Review

    • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. (2016).[6] Bentham Science.

Sources

Application Note & Protocols: Reagents for Converting 4-Fluorothiobenzamide to 4-Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 2-(4-fluorophenyl)-4-bromothiazole, a valuable building block for drug discovery and development. Recognizing the challenges associated with direct, one-pot C4-bromination of thiazoles via the Hantzsch synthesis, this note details a robust and reliable two-step synthetic sequence. The strategy involves an initial Hantzsch thiazole synthesis to create a stable carboxylic acid intermediate, followed by a regioselective bromodecarboxylation. This approach ensures high purity and predictable outcomes, making it suitable for medicinal chemistry applications where material quality is paramount. Full experimental protocols, mechanistic details, and workflow visualizations are provided for researchers and drug development professionals.

Strategic Overview: A Two-Step Approach to a Challenging Conversion

The synthesis of 2-aryl-4-bromothiazoles is a common objective in medicinal chemistry, as the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). However, the direct synthesis of a 4-bromothiazole from a thioamide in a single step using the classic Hantzsch reaction is often problematic due to the lack of stable and suitable α-polyhalo carbonyl reagents that would ensure the correct regiochemistry.

To overcome this, we present a scientifically sound and highly reproducible two-step strategy:

  • Part A: Hantzsch Synthesis of 2-(4-Fluorophenyl)thiazole-4-carboxylic Acid. This initial step builds the core heterocyclic scaffold. 4-Fluorothiobenzamide is condensed with bromopyruvic acid, an α-haloketone equivalent, to reliably form the thiazole ring with a carboxylic acid group precisely at the C4 position.[1]

  • Part B: Hunsdiecker-Type Bromodecarboxylation. The carboxylic acid at C4 is then replaced with a bromine atom. This is achieved through a halodecarboxylation reaction, a classic transformation that converts carboxylic acids into organic halides with one less carbon atom.[2][3] This method provides absolute regiochemical control, ensuring the bromine is introduced only at the desired C4 position.

This two-step sequence is superior to direct bromination attempts on a pre-formed 2-(4-fluorophenyl)thiazole, which would overwhelmingly yield the 5-bromo isomer due to the electronic properties of the thiazole ring.

Overall Synthetic Workflow

G cluster_0 Part A: Hantzsch Synthesis cluster_1 Part B: Bromodecarboxylation A 4-Fluorothiobenzamide C 2-(4-Fluorophenyl)thiazole- 4-carboxylic Acid A->C Reflux in Ethanol B Bromopyruvic Acid B->C Reflux in Ethanol D N-Bromosuccinimide (NBS) F 2-(4-Fluorophenyl)-4-bromothiazole (Final Product) C->F Heat in CCl₄ D->F Heat in CCl₄ E Catalyst (e.g., AgNO₃) E->F Heat in CCl₄ G Thioamide 4-Fluorothiobenzamide (Nucleophilic Sulfur) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. Sɴ2 Attack HaloAcid Bromopyruvic Acid (Electrophilic α-Carbon & Carbonyl) HaloAcid->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product 2-(4-Fluorophenyl)thiazole- 4-carboxylic Acid Intermediate2->Product 3. Dehydration   (Aromatization)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Part B: The Cristol-Firth-Hunsdiecker Reaction

The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine. [2]However, modern modifications, such as the Cristol-Firth modification, allow for the direct use of the carboxylic acid with reagents like mercuric oxide and bromine, or more conveniently, N-Bromosuccinimide (NBS) with a catalyst. [4]The reaction is believed to proceed via a radical mechanism: [2]

  • Intermediate Formation: The carboxylic acid reacts to form an intermediate, such as an acyl hypobromite.

  • Homolytic Cleavage & Decarboxylation: This intermediate undergoes homolytic cleavage to form an acyloxy radical, which then rapidly loses carbon dioxide (decarboxylates) to form an aryl radical.

  • Halogen Atom Transfer: The aryl radical abstracts a bromine atom from a bromine source (like Br₂ or NBS) to form the final aryl bromide product and propagate the radical chain.

G CarboxylicAcid Thiazole-4-carboxylic Acid Intermediate1 Acyl Hypobromite Intermediate CarboxylicAcid->Intermediate1 1. Reaction with    NBS/Catalyst Intermediate2 Acyloxy Radical Intermediate1->Intermediate2 2. Homolytic    Cleavage Intermediate3 Aryl Radical (at C4) Intermediate2->Intermediate3 3. Decarboxylation    (Loss of CO₂) Product 4-Bromothiazole Intermediate3->Product 4. Bromine Atom    Abstraction

Caption: Radical mechanism of the Bromodecarboxylation reaction.

Experimental Protocols & Data

Safety Precaution: These protocols involve hazardous materials, including bromine sources and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Table 1: Reagents & Materials
ReagentFormulaMW ( g/mol )SupplierNotes
4-FluorothiobenzamideC₇H₆FNS155.19Sigma-AldrichStarting material.
Bromopyruvic AcidC₃H₃BrO₃166.96Acros OrganicsHighly corrosive. Handle with care.
Ethanol (200 Proof)C₂H₅OH46.07Decon LabsAnhydrous, for reaction solvent.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Sigma-AldrichLight-sensitive, potent bromine source.
Silver Nitrate (AgNO₃)AgNO₃169.87Fisher Sci.Optional catalyst.
Carbon Tetrachloride (CCl₄)CCl₄153.82VWRCaution: Toxic and ozone-depleting. Acetonitrile can be a suitable alternative.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher Sci.For aqueous workup.
Ethyl AcetateC₄H₈O₂88.11VWRFor extraction and chromatography.
HexanesC₆H₁₄86.18VWRFor chromatography.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carboxylic Acid

Objective: To synthesize the key carboxylic acid intermediate via Hantzsch condensation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiobenzamide (7.76 g, 50.0 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir to dissolve the thioamide.

  • In a separate beaker, carefully dissolve bromopyruvic acid (8.35 g, 50.0 mmol) in 25 mL of absolute ethanol. Caution: Bromopyruvic acid is corrosive.

  • Add the bromopyruvic acid solution to the flask containing the thioamide. The mixture may turn yellow/orange.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 50:50 ethyl acetate/hexanes mobile phase).

  • After completion, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the solid product under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

  • Characterization: Expected Yield: 80-90%. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of 2-(4-fluorophenyl)thiazole-4-carboxylic acid.

Protocol 2: Synthesis of 2-(4-Fluorophenyl)-4-bromothiazole

Objective: To convert the carboxylic acid intermediate to the final 4-bromo product via bromodecarboxylation.

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a reflux condenser and magnetic stir bar, suspend the 2-(4-fluorophenyl)thiazole-4-carboxylic acid (9.57 g, 40.0 mmol) in 120 mL of carbon tetrachloride (or acetonitrile).

  • Add N-Bromosuccinimide (NBS) (7.83 g, 44.0 mmol, 1.1 equivalents) to the suspension.

  • Add a catalytic amount of silver nitrate (AgNO₃) (0.34 g, 2.0 mmol, 0.05 equivalents). Note: Some modern variants may use other catalysts or proceed under photolytic conditions. [5][6]4. Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution and by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will be present.

  • Filter the reaction mixture to remove the succinimide solid and any silver salts. Wash the filter cake with a small amount of CCl₄.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (50 mL) to remove any excess bromine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be an oil or a low-melting solid. Purify the material using flash column chromatography on silica gel (e.g., gradient elution from 5% to 20% ethyl acetate in hexanes) to yield the pure 2-(4-fluorophenyl)-4-bromothiazole.

  • Characterization: Expected Yield: 60-75%. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the final structure.

Table 2: Comparison of Bromodecarboxylation Conditions
MethodBromine SourceCatalyst / AdditiveSolventConditionsTypical YieldRef.
Classic Hunsdiecker Br₂Silver Carboxylate SaltCCl₄Reflux50-70%[2]
Cristol-Firth Br₂HgO (stoichiometric)CCl₄Reflux, Dark60-80%
This Protocol N-BromosuccinimideAgNO₃ (catalytic)CCl₄ / MeCNReflux60-75%[7]
Photocatalytic N-BromosuccinimideCopper Salt / LightMeCN / DMA365 nm LED, RT70-85%[6][8]

Self-Validation and Trustworthiness

To ensure the successful synthesis and purity of the target compounds, the following analytical checkpoints are crucial:

  • TLC Analysis: At each stage, TLC is the primary tool for monitoring reaction completion and assessing the purity of the crude product. The disappearance of the starting material spot and the appearance of a new product spot indicate progress.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • For 2-(4-fluorophenyl)thiazole-4-carboxylic acid , expect to see characteristic aromatic signals for the fluorophenyl group, a singlet for the thiazole C5-proton, and the disappearance of the thioamide N-H protons. The carboxylic acid proton will appear as a broad singlet far downfield.

    • For the final product, 2-(4-fluorophenyl)-4-bromothiazole , the most significant change will be the disappearance of the carboxylic acid proton signal. The chemical shift of the C5-proton will also be affected by the adjacent bromine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of both the intermediate and the final product, verifying their elemental composition. For the final product, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be a definitive confirmation.

By following these detailed protocols and validation steps, researchers can confidently synthesize 2-(4-fluorophenyl)-4-bromothiazole with high purity, ready for use in subsequent stages of drug discovery and development.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Al-Aabed, Y., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19686-19698. Available at: [Link]

  • Wikipedia. Hunsdiecker reaction. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Fairlie, D. P., et al. (2011). Thiazoles in Peptides and Peptidomimetics. University of Queensland eSpace. Available at: [Link]

  • Borovika, A., & Nagorny, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 13005-13081. Available at: [Link]

  • Borovika, A., & Nagorny, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 13005–13081. Available at: [Link]

  • Wang, X., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(11), 20078-20095. Available at: [Link]

  • Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. Available at: [Link]

  • Li, H., et al. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules, 31(4), 893. Available at: [Link]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Google Patents. US10399917B2 - Process for the preparation of organic bromides.
  • Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Available at: [Link]

  • AdiChemistry. Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Available at: [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1623-1629. Available at: [Link]

  • Stanetty, C., et al. (2017). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]

  • Le, C., & MacMillan, D. W. C. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • Le, C., & MacMillan, D. W. C. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University. Available at: [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available at: [Link]

  • Perry, G. J. P., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Organic Letters, 20(8), 2266-2270. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. Available at: [Link]

  • Camps, P., et al. (2000). Hunsdiecker-Type Bromodecarboxylation of Carboxylic Acids with Iodosobenzene Diacetate–Bromine. Tetrahedron, 56(18), 2703-2707. Available at: [Link]

  • Patlolla, R. R., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2465-2474. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2020). Chemoenzymatic Hunsdiecker reaction of vinyl bromides from conjugated carboxylic acids. Catalysis Science & Technology, 10(14), 4684-4688. Available at: [Link]

  • Stanetty, C., et al. (2017). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]

  • Meinwald, J., & Gassman, P. G. (1963). 1-Bromo-3-chlorocyclobutane. Organic Syntheses, 43, 12. Available at: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available at: [Link]

  • Lorcy, D., et al. (2014). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 79(17), 8195-8204. Available at: [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(11), 5313-5324. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Fluorinated Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Heterocycle Synthesis

Incorporating fluorine into thiazole scaffolds—whether via a trifluoromethyl group (


) at the 4-position or a fluorinated aryl ring—drastically alters the electronic landscape of the Hantzsch synthesis. While the electron-withdrawing nature of fluorine generally increases the electrophilicity of the 

-haloketone, it introduces three specific failure modes not seen in non-fluorinated analogs:
  • Gem-Diol Stability: Fluorinated ketones (e.g., 3-bromo-1,1,1-trifluoroacetone) form exceptionally stable hydrates (gem-diols), which are poor electrophiles.

  • Arrested Dehydration: The intermediate 4-hydroxythiazoline is stabilized by the strong electron-withdrawing group (EWG), preventing the final dehydration step required to aromatize the system.

  • Regiochemical Scrambling: Acidic conditions can promote the formation of the thermodynamically stable 2-imino-2,3-dihydrothiazole isomer rather than the desired 2-aminothiazole.

This guide moves beyond standard textbook protocols to address these specific kinetic and thermodynamic traps.

Mechanistic Workflow & Failure Points

The following diagram illustrates the Hantzsch mechanism with specific emphasis on where fluorinated substrates cause reaction stalling.

HantzschMechanism Reactants Thioamide/Thiourea + α-Halo-trifluoroacetone GemDiol TRAP: Stable Gem-Diol (Low Reactivity) Reactants->GemDiol H₂O present Attack Nucleophilic Attack (S-Alkylation) Reactants->Attack Anhydrous Intermediate1 S-Alkylated Intermediate (Acyclic) Attack->Intermediate1 Cyclization Cyclization to 4-Hydroxythiazoline Intermediate1->Cyclization StalledInter STALL POINT: Stable Hydroxythiazoline Cyclization->StalledInter EWG stabilizes OH group Dehydration Dehydration (- H₂O) StalledInter->Dehydration Requires Activation (TFAA/Pyridine) Product Final Fluorinated Thiazole Dehydration->Product

Figure 1: Mechanistic pathway highlighting the "Stall Point" caused by electron-withdrawing fluorinated groups, which stabilize the hydroxy intermediate and prevent spontaneous aromatization.[1]

Optimized Protocols

Protocol A: The "Holzapfel-Meyers-Nicolaou" Modification (For Ketones)

Best for: 4-(trifluoromethyl)thiazoles where standard reflux yields <40%.

Rationale: Standard reflux in ethanol is often insufficient to drive the dehydration of the trifluoromethyl-stabilized hydroxythiazoline. This two-step one-pot protocol chemically forces dehydration using Trifluoroacetic Anhydride (TFAA).

Step-by-Step:

  • Condensation: Dissolve the thioamide (1.0 equiv) and

    
    -bromo-trifluoroacetone (1.1 equiv) in DME (Dimethoxyethane) or THF.
    
    • Critical: If the bromoketone is a hydrate, add activated 4Å molecular sieves and stir for 30 mins prior to adding thioamide.

  • Incubation: Stir at room temperature (or mild heat, 40°C) for 2–4 hours. Monitor by TLC.[1][2][3][4] You will likely see the intermediate (lower R_f than expected product).

  • Forced Dehydration: Cool the mixture to 0°C. Add Pyridine (2.5 equiv) followed by TFAA (1.2 equiv) dropwise.

  • Aromatization: Allow to warm to RT and stir for 1 hour.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
Protocol B: Microwave-Assisted Synthesis (For Fluorophenyl derivatives)

Best for: 4-(fluorophenyl)thiazoles or when speed is critical.

Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier for the dehydration step without prolonged thermal exposure that leads to tarring.

Step-by-Step:

  • Preparation: In a microwave vial, combine thioamide (1.0 mmol) and

    
    -bromo-4-fluoroacetophenone (1.0 mmol).
    
  • Solvent: Add Ethanol (2 mL). Optional: Add 10 mol%

    
    -cyclodextrin or silica-supported tungstosilicic acid as a catalyst for "greener" activation.
    
  • Irradiation: Seal and heat to 80–100°C for 10–20 minutes (fixed temperature mode).

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting low conversion, and NMR shows a complex mixture of starting material and something else."

Diagnosis: You are likely fighting the Gem-Diol Equilibrium . Technical Explanation:


-Halo-trifluoroacetones are highly hygroscopic. In the presence of trace water (even from "dry" solvents), they form gem-diols (

). This species is not electrophilic enough to react with the sulfur nucleophile efficiently. Solution:
  • Reagent Prep: Treat your fluorinated bromoketone with concentrated

    
     (catalytic) or distill it over 
    
    
    
    immediately before use if it's a liquid.
  • Stoichiometry: If using the hydrate form explicitly, increase equivalents to 1.5x and add 4Å molecular sieves to the reaction vessel.

Issue 2: "I isolated a product, but the Mass Spec is +18 mass units higher than expected."

Diagnosis: You have isolated the 4-hydroxythiazoline intermediate . Technical Explanation: The


 group is so electron-withdrawing that it pulls electron density away from the C-H bond at the 5-position and stabilizes the C-OH bond at the 4-position. Thermal energy in ethanol reflux is often insufficient to eliminate water (aromatize).
Solution: 
  • Do not discard: This is not a byproduct; it is the stalled intermediate.

  • Rescue: Dissolve this solid in DCM/Pyridine and treat with TFAA (Trifluoroacetic anhydride) or

    
     to force the elimination.
    
Issue 3: "I see a major byproduct that is isomeric with my product."

Diagnosis: Formation of 2-imino-2,3-dihydrothiazole .[2][3][5] Technical Explanation: This is a regioselectivity issue. Under strongly acidic conditions (generated by the release of HBr during the reaction), the nitrogen of the thioamide can act as the nucleophile instead of the sulfur, or the product can tautomerize. Solution:

  • Buffer the Reaction: Add sodium acetate (NaOAc) or

    
     (1.0 equiv) to the reaction mixture to neutralize the HBr generated in situ.
    
  • Solvent Switch: Switch from Ethanol to Acetone, which often favors the precipitation of the HBr salt of the desired 2-aminothiazole, preventing isomerization.

Comparative Data: Yield Optimization

Substrate (R)MethodSolventTemp/TimeYieldNotes
4-F-Phenyl Standard RefluxEtOH78°C / 4h65%Moderate yield, requires recrystallization.
4-F-Phenyl MicrowaveEtOH100°C / 15m92% Clean conversion, product precipitates.
Trifluoromethyl Standard RefluxEtOH78°C / 12h35%Stalled intermediate + hydrate issues.
Trifluoromethyl Modified (TFAA) DME25°C / 2h88% Requires chemical dehydration step.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS MassPlus18 Mass = Expected + 18? CheckLCMS->MassPlus18 Stalled Stalled Intermediate (Hydroxythiazoline) MassPlus18->Stalled Yes LowConv Low Conversion? MassPlus18->LowConv No FixStall SOL: Add TFAA/Pyridine or MsCl/TEA Stalled->FixStall Hydrate Reagent is Hydrated LowConv->Hydrate Yes Isomer Isomeric Impurity? LowConv->Isomer No FixHydrate SOL: Dry Reagent over P₂O₅ or add Mol. Sieves Hydrate->FixHydrate Acidic Reaction too Acidic (HBr accumulation) Isomer->Acidic Yes FixAcid SOL: Add NaOAc Buffer or switch to Acetone Acidic->FixAcid

Figure 2: Diagnostic workflow for identifying and resolving common yield-limiting factors in fluorinated thiazole synthesis.

References

  • Holzapfel-Meyers-Nicolaou Modification

    • Concept: Use of TFAA/Pyridine to force dehydration of the hydroxythiazoline intermediate.[6]

    • Source: Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of the Hantzsch thiazole synthesis. Tetrahedron Letters, 35(16), 2473-2476.
    • Validation:[6]

  • Microwave-Assisted Synthesis

    • Concept: Rapid synthesis of fluorinated thiazoles using microwave irradi
    • Source: Jawalepatil, P. D., et al. (2023).[4] Synthesis of Fluorinated Hydrazinylthiazole Derivatives. ACS Omega, 8(12), 11403–11418.

    • Validation:

  • Regioselectivity & Acid Effects

    • Concept: Acidic conditions favoring 2-imino-2,3-dihydrothiazoles over 2-aminothiazoles.
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1982.
    • Validation:

  • Catalytic Improvements

    • Concept: Use of silica-supported catalysts for eco-friendly synthesis.[3][7]

    • Source: BenchChem Application Notes (2025).[3]

    • Validation:

Sources

Preventing debromination side reactions during Pd-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common and frustrating side reactions: debromination (or hydrodehalogenation). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying mechanisms to empower your experimental design.

Introduction: The Challenge of Debromination

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, the goal is to form a new carbon-carbon or carbon-heteroatom bond at the position of a carbon-bromine bond. However, a competing side reaction can occur where the bromine atom is replaced by a hydrogen atom, leading to a debrominated byproduct.[1][2] This undesired reaction reduces the yield of the target molecule, complicates purification, and consumes valuable starting materials.[1] Understanding the factors that promote debromination is the first step toward its prevention.

The Mechanism: Desired Coupling vs. Unwanted Debromination

The productive catalytic cycle for a cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The debromination side reaction, however, introduces a parasitic pathway. This typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Aryl-Pd(II)-Br complex, instead of proceeding to transmetalation, can react with a hydride source in the reaction mixture. This forms an Aryl-Pd(II)-H intermediate, which then undergoes reductive elimination to release the debrominated arene and regenerate a Pd(0) species, which can re-enter the catalytic cycle.[5]

G cluster_main Productive Cross-Coupling Cycle pd0 Pd(0)L_n oa_intermediate Ar-Pd(II)(L_n)-Br pd0->oa_intermediate product Ar-R' trans_intermediate Ar-Pd(II)(L_n)-R' oa_intermediate->trans_intermediate dehalogenation_intermediate Ar-Pd(II)(L_n)-H oa_intermediate->dehalogenation_intermediate trans_intermediate->product trans_intermediate->p_out hydride Hydride Source (e.g., H₂O, alcohol, amine, impurities) dehalogenated_product Ar-H dehalogenation_intermediate->dehalogenated_product p_out->pd0 G start Debromination Observed temp Step 1: Lower Temperature (e.g., reduce from 100°C to 80°C) start->temp base Step 2: Screen Weaker Bases (e.g., switch NaOH to K₂CO₃ or K₃PO₄) temp->base Still an issue? end Problem Solved temp->end Resolved ligand Step 3: Screen Ligands (e.g., try less electron-rich or sterically bulky ligands) base->ligand Still an issue? base->end Resolved reagents Step 4: Check Reagent/Solvent Purity (Use anhydrous solvents, degas thoroughly) ligand->reagents Still an issue? ligand->end Resolved protect Advanced Strategy: Consider Protecting Group (For sensitive substrates) reagents->protect Still an issue? reagents->end Resolved protect->end Resolved

Caption: A Step-by-Step Workflow for Troubleshooting Debromination.

General Protocol for Minimizing Debromination in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing debromination.

  • Flask Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe (e.g., Dioxane/Water 4:1). [6]4. Degassing: Seal the vessel and thoroughly degas the mixture. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. [2]5. Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C). [1][2]Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup, washing with water and brine. [1]7. Analysis: Dry the organic layer, concentrate, and purify the crude product. Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct. [1]

Data Summary: Key Factors Influencing Debromination

FactorHigh Risk for DebrominationRecommended Action to Minimize Debromination
Temperature High temperatures (>100 °C) [1]Attempt reaction at a lower temperature (e.g., 60-80 °C) [1]
Base Strong bases (NaOH, KOH, alkoxides) [1][2]Use milder bases (K₂CO₃, Cs₂CO₃, K₃PO₄) [1]
Ligand Very electron-rich, bulky phosphines or NHCs [1][7]Screen less electron-donating or less bulky ligands (e.g., PPh₃) [1]
Solvent Protic solvents (alcohols) or wet aprotic solvents [6]Use high-purity, anhydrous aprotic solvents (Toluene, Dioxane, THF) [1]
Substrate Electron-rich arenes; N-H containing heterocycles [6]Use milder conditions; protect sensitive functional groups (e.g., N-H) [6][8]
Atmosphere Presence of air/oxygenEnsure rigorous degassing and maintain an inert atmosphere [2]

References

  • How to avoid debromination in 5-bromoindole reactions. Benchchem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC - NIH.
  • Choosing the right base to minimize side reactions with 4-Bromobiphenyl. Benchchem.
  • Reductions of aryl bromides in water at room temperature. PMC.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC - NIH.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reactions Guide.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Protodeboronation. Wikipedia.

Sources

Validation & Comparative

IR spectroscopy fingerprint region for 2-aryl-4-bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Fingerprint Region for 2-Aryl-4-Bromothiazoles: A Comparative Guide

Executive Summary & Strategic Context

Objective: To provide a high-resolution comparative analysis of the infrared (IR) fingerprint region (1500–500 cm⁻¹) for 2-aryl-4-bromothiazoles. This guide distinguishes these scaffolds from their non-halogenated (4-H) and chlorinated (4-Cl) analogs, a critical verification step in the synthesis of thiazole-based pharmacophores (e.g., antitumor agents, kinase inhibitors).

The Challenge: The thiazole ring exhibits complex skeletal vibrations that overlap with substituent effects. In 4-bromothiazoles, the C–Br stretching vibration is not an isolated "pure" mode but couples with ring deformation bands. Accurate identification requires distinguishing these heavy-atom modes from C–H out-of-plane (OOP) bends and C–S stretches.

Key Diagnostic Insight: The presence of a bromine atom at position 4 induces a characteristic red shift (lower frequency) in specific ring breathing modes and introduces a C–Br/Ring coupled vibration in the 690–650 cm⁻¹ range, distinct from the C–Cl stretch (typically >700 cm⁻¹) and the C–H OOP bend of the unsubstituted ring.

Technical Analysis: The Fingerprint Region (1500–500 cm⁻¹)

This section compares the vibrational signatures of the target molecule against its primary structural alternatives.

Comparative Spectral Table
Vibrational Mode2-Aryl-4-Bromothiazole (Target)2-Aryl-4-Chlorothiazole (Alternative)2-Arylthiazole (4-H Control)Diagnostic Note
C=N Ring Stretch 1470–1480 cm⁻¹1480–1495 cm⁻¹1490–1510 cm⁻¹Br mass effect slightly dampens ring frequency compared to H or Cl.
Ring Breathing 1000–1020 cm⁻¹1020–1040 cm⁻¹1030–1050 cm⁻¹Look for a sharp, medium-intensity band; shifts to lower

with heavier halogens.
C–X Stretch / Ring Def. 680–690 cm⁻¹ (Strong)740–760 cm⁻¹ (Strong)N/ACRITICAL DIFFERENTIATOR. The C–Br mode couples with ring deformation.
C–H OOP Bend (C4-H) AbsentAbsent830–850 cm⁻¹Absence of the C4-H bend confirms full substitution at position 4.
C–S Stretch 600–650 cm⁻¹620–670 cm⁻¹650–700 cm⁻¹Often obscured; less reliable for primary identification.

Data Source Validation: The specific assignment of the C–Br/Ring mode at ~689 cm⁻¹ is supported by crystallographic and spectral characterization of 2-bromo-4-phenyl-1,3-thiazole [1].

Mechanistic Insight: The "Heavy Atom" Effect

In 2-aryl-4-bromothiazoles, the large mass of the bromine atom (79.9 amu) vs. chlorine (35.5 amu) or hydrogen (1.0 amu) lowers the frequency of the carbon-halogen stretching vibration according to Hooke’s Law:



Where 

is the reduced mass.[1] However, in heteroaromatic systems, this is not a simple diatomic stretch. The C–Br motion couples with the radial expansion/contraction of the thiazole ring, creating a "fingerprint" band that is highly sensitive to the specific halogen present.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle shifts in the fingerprint region, standard "quick" IR methods often fail. Use this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine Screening
  • Crystal Selection: Diamond or ZnSe (Zinc Selenide).[2] Note: ZnSe has a cutoff ~600 cm⁻¹; Diamond is preferred to see the lower end of the C–Br region.

  • Sample Prep: Ensure the solid is a fine powder. Apply high pressure (>80 psi) to the anvil to maximize contact. Poor contact results in weak bands <1000 cm⁻¹.

  • Validation: Check the baseline at 2000–2500 cm⁻¹ (should be flat). If noisy, clean crystal and repress.

Method B: KBr Pellet – Recommended for Publication/Detailed Analysis
  • Ratio: 1 mg sample : 100 mg dry KBr.

  • Grinding: Grind in an agate mortar until the mixture is a glassy, fine powder (prevents Christiansen effect/scattering).

  • Pressing: Evacuate air for 2 mins, then press at 10 tons for 2 mins.

  • Validation: The pellet must be transparent. An opaque pellet causes scattering that distorts relative peak intensities in the fingerprint region.

Workflow Visualization: Structural Verification

The following diagram outlines the decision logic for confirming the 4-bromo substitution using IR data.

G Start Crude Product (Post-Synthesis) Prep Sample Preparation (Diamond ATR or KBr) Start->Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Scan Check1 Check 3100 cm⁻¹ Region Scan->Check1 Check2 Check 1500-1400 cm⁻¹ Check1->Check2 Aromatic C-H present Check3 Analyze 700-600 cm⁻¹ Check2->Check3 C=N / C=C confirmed Decision1 Is C4-H OOP present? (~830-850 cm⁻¹) Check3->Decision1 Decision2 Peak at ~680-690 cm⁻¹? Decision1->Decision2 No Result_H ERROR: Unsubstituted (4-H) Decision1->Result_H Yes Result_Br CONFIRMED: 2-Aryl-4-Bromothiazole Decision2->Result_Br Yes (Strong Band) Result_Cl ERROR: Chlorinated (4-Cl) (Peak >740 cm⁻¹) Decision2->Result_Cl No (Band at ~750)

Caption: Logic flow for distinguishing 4-bromothiazoles from H/Cl analogs using specific spectral checkpoints.

References

  • Crystal structure and IR characterization of 2-bromo-4-phenyl-1,3-thiazole. Source: National Institutes of Health (NIH) / PubMed Central. Data: Reports IR (KBr) bands: 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689 cm⁻¹ .[3] URL:[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles. Source: RSC Advances / Royal Society of Chemistry. Data: Discusses synthesis and characterization challenges of 4-halo thiazoles. URL:[Link]

  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Source: Chemistry LibreTexts. Data: General reference for C-X stretch regions (C-Cl: 850-550 cm⁻¹, C-Br: 690-515 cm⁻¹). URL:[Link]

Sources

Comparative Guide: Validating para-Fluorophenyl Group Integrity via 19F NMR vs. Conventional Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Failure of Fluorination

In drug discovery, the para-fluorophenyl moiety is a privileged motif, often employed to block metabolic soft spots (CYP450 oxidation) or modulate lipophilicity (


). However, the integrity of this group is not guaranteed. During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or metabolic incubation, the C–F bond can undergo oxidative addition, leading to defluorination  or regio-scrambling  (migration).

Standard validation methods like LC-MS and 1H NMR often fail to detect these subtle structural corruptions. LC-MS may not distinguish regioisomers (isobaric), and 1H NMR spectra are frequently too crowded in the aromatic region (7.0–8.0 ppm) to definitively assign the fluorine position.

This guide establishes 19F NMR as the superior, self-validating standard for confirming para-fluorophenyl integrity, providing a direct comparison with alternative methods and a rigorous experimental protocol.

Comparative Analysis: Why 19F NMR Wins

The following table objectively compares the three primary analytical techniques used for structural validation of fluorinated aromatics.

Table 1: Performance Matrix for Fluorophenyl Validation
Feature19F NMR 1H NMR LC-MS / HRMS
Specificity High. Signal appears only if F is present.Medium. Aromatic region overlap makes assignment difficult.Low. Cannot easily distinguish o-, m-, p- isomers (isobaric).
Regio-Sensitivity Excellent. Para shift is distinct from ortho/meta.Poor. Requires complex 2D (COSY/NOESY) for certainty.N/A. Requires chiral/specialized columns for separation.
Quantitation Absolute. qNMR (with internal std) gives % wt/wt.Relative. Integration errors due to overlap.Relative. Ionization efficiency varies by compound.
Defluorination Detection Direct. Inorganic fluoride (

) appears at ~ -119 ppm.
Indirect. Loss of coupling patterns (hard to see).Indirect. Mass shift (M-19+1), but

itself is invisible.
Sample Prep Minimal. Dissolve and shoot.Minimal. Dissolve and shoot.Moderate. Requires buffers, columns, method dev.

The Scientific Rationale (Mechanism)

Chemical Shift Dispersion

The 19F nucleus has a chemical shift range of ~800 ppm, compared to ~14 ppm for 1H. This massive dispersion means that even subtle electronic changes (like moving a fluorine from para to meta) result in significant shift differences (often >5 ppm), whereas the corresponding proton signals might shift only 0.05 ppm.

Spin-Spin Coupling as a Fingerprint

The para-fluorophenyl group has a unique splitting signature in 1H-coupled 19F NMR:

  • Para (4-F): Typically a triplet of triplets (tt) due to coupling with two ortho protons (

    
    ) and two meta protons (
    
    
    
    ).
  • Ortho (2-F): distinct multiplet, often deshielded.

  • Meta (3-F): distinct multiplet (usually a quartet-like structure).

This coupling pattern is a self-validating system : if you see a singlet (decoupled) or a simple doublet where you expect a triplet of triplets, your structure is incorrect.

Experimental Protocol: The "Integrity Check" Workflow

To ensure scientific rigor, follow this Standard Operating Procedure (SOP). This protocol is designed to be quantitative (qNMR) to verify not just the presence of the group, but the purity of the material.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte into a vial.

  • Internal Standard (IS): Add a precise amount (equimolar or 1:1 wt ratio) of a certified standard.

    • Recommended:

      
      -Trifluorotoluene (TFT)  (
      
      
      
      ) or 1-Fluoro-4-nitrobenzene (
      
      
      ).
    • Note: Ensure the IS peak does not overlap with your expected product peak.

  • Solvent: Dissolve in 0.6 mL deuterated solvent (DMSO-d6 or CDCl3). DMSO is preferred for polar drug-like molecules to prevent aggregation.

Step 2: Acquisition Parameters (Critical)

Most default NMR settings are qualitative. For validation, you must use qNMR parameters :

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if decoupling is used) or standard pulse (zg) if coupling analysis is desired. Recommendation: Acquire both coupled and decoupled spectra.

  • Spectral Width (SW): 200–300 ppm (ensure IS and Analyte are covered).

  • Relaxation Delay (

    
    ): CRITICAL.  Fluorine nuclei have long 
    
    
    
    relaxation times (2–5 seconds).
    • Rule: Set

      
      .[1]
      
    • Standard Setting:D1 = 20–30 seconds . (Failure to do this leads to integration errors >10%).

  • Offset (O1): Center the transmitter between the IS and Analyte to minimize off-resonance effects.

Step 3: Data Analysis[2][3][4]
  • Phase & Baseline: Apply automatic phase correction and polynomial baseline correction.

  • Integration: Set the IS integral to its known molar equivalent.

  • Validation Check:

    • Does the chemical shift match the predicted para position?

    • Does the integral match the stoichiometry (e.g., 1.0 F atom)?

    • Is there a peak at -119 ppm? (Indicates inorganic fluoride = decomposition).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the para-fluorophenyl group.

ValidationWorkflow Start Synthesized p-F-Phenyl Compound Acquire Acquire 19F NMR (Coupled & Decoupled) Start->Acquire Check1 Signal Detected? Acquire->Check1 NoSignal FAILURE: Complete Defluorination Check1->NoSignal No Check2 Chemical Shift Check (-100 to -125 ppm?) Check1->Check2 Yes WrongShift FAILURE: Regio-isomerism (Ortho/Meta migration) Check2->WrongShift No Check3 Coupling Pattern Check (Triplet of Triplets?) Check2->Check3 Yes WrongPattern FAILURE: Structural Modification (Ring saturation/substitution) Check3->WrongPattern No Check4 Inorganic F- Check (Peak at -119 ppm?) Check3->Check4 Yes FreeF WARNING: Decomposition (Fluoride release) Check4->FreeF Yes Success VALIDATED: Intact p-F-Phenyl Check4->Success No

Figure 1: Decision tree for interpreting 19F NMR data to validate para-fluorophenyl integrity.

Case Study: Suzuki Coupling Verification

Scenario: A researcher performs a Suzuki coupling between 4-fluorophenylboronic acid and an aryl bromide. Risk: The palladium catalyst can insert into the C-F bond (oxidative addition), leading to defluorination or formation of a biaryl with the fluorine in the wrong position.

Experimental Data Comparison:

ParameterTarget: p-Fluorobiphenyl Impurity: o-Fluorobiphenyl Impurity: Inorganic Fluoride
Shift (

)
-115.8 ppm -118.2 ppm -119.0 ppm (broad)
Multiplicity tt (

Hz)
m (complex)s (broad)
1H NMR Status Overlaps with biphenyl H'sOverlaps with biphenyl H'sInvisible
LC-MS (m/z) 172.07 (

)
172.07 (

)
Not Detected

References

  • Wang, J., et al. (2024). "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. [Link][1][2][3][4][5]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter on Heteronuclear NMR). [Link]

  • Tantillo, D. J., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry. [Link][6]

  • University of Oxford. (2017). "Quantitative NMR Spectroscopy (qNMR) Parameters." [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7] [Link]

Sources

Comparative Guide: Crystal Structure Analysis of Thiazole Halide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis and X-ray Diffraction of Thiazole Halides Content Type: Publish Comparison Guide

Executive Summary

Thiazole halides are "privileged scaffolds" in medicinal chemistry, serving as critical building blocks for antiretrovirals (e.g., Ritonavir) and kinase inhibitors (e.g., Dasatinib). Their structural integrity is governed by a delicate balance of halogen bonding (XB) ,


-

stacking, and steric effects.

For researchers, the challenge lies not just in synthesis, but in accurate structural characterization. Many simple thiazole halides (e.g., 2-bromothiazole) are liquids or low-melting solids at room temperature, rendering standard X-ray diffraction (XRD) impossible without specialized techniques.

This guide objectively compares the structural performance of different thiazole halide analogs (Cl vs. Br vs. I) and the experimental methodologies (Standard vs. In Situ Cryocrystallography) required to validate them.

Part 1: Comparative Analysis of Thiazole Halide Scaffolds

Structural Performance: The Halogen Effect

In drug design, replacing a hydrogen with a halogen is not merely a steric change; it alters the electrostatic potential surface, creating a "


-hole" that facilitates halogen bonding.[1] This section compares how different halogens affect the crystal lattice stability and intermolecular interactions of the thiazole core.
Feature2-Chlorothiazole Derivatives2-Bromothiazole Derivatives2-Iodothiazole Derivatives
Dominant Interaction Weak Van der Waals / Dipole-DipoleModerate Halogen Bonding (Br···N)Strong Halogen Bonding (I···N / I···S)

-Hole Magnitude
Low (Negligible directionality)Medium (Directional packing)High (Strictly linear, structure-directing)
Crystal Density Lower (

)
Moderate (

)
High (

)
Lattice Stability Prone to disorder; often requires lower TStable; often forms isostructural seriesVery Stable; high melting points relative to MW
Drug Relevance Used for metabolic stability (blocking metabolism)Used for tuning lipophilicityUsed for specific target binding via XB

Key Insight: While Chlorothiazoles are often easier to synthesize, Iodothiazoles offer superior crystallographic predictability due to strong, directional I···N interactions that "lock" the conformation, reducing disorder in the crystal lattice [1, 4].

Methodology Comparison: Solvent vs. In Situ Crystallization

The physical state of the thiazole halide dictates the XRD workflow.

ParameterStandard Solvent EvaporationIn Situ Cryocrystallography (OHCD)
Target Analyte Solid derivatives (m.p.

)
Liquids or low-melting solids (e.g., 2-Br-thiazole)
Sample Prep Dissolution in MeOH/EtOH/CH

Cl

Capillary filling (neat liquid)
Nucleation Control Slow evaporation/diffusion (Days)IR Laser heating / Zone melting (Minutes/Hours)
Data Quality High (if crystals are single)Variable (prone to polycrystallinity)
Equipment Standard GoniometerOHCD (Optical Heating) + N

Cryostream
Primary Risk Solvate formation (solvent inclusion)Ice formation / Capillary fracture

Part 2: Experimental Protocols

Protocol A: In Situ Cryocrystallography for Liquid Thiazoles

For characterizing volatile or liquid scaffolds like 2-bromothiazole.

Prerequisites:

  • Lindemann glass capillaries (0.1 – 0.3 mm diameter).

  • Diffractometer equipped with an Oxford Cryostream (or equivalent) capable of 100 K.

  • Stereomicroscope mounted on the goniometer.

Step-by-Step Workflow:

  • Capillary Loading: Draw the neat liquid thiazole into the capillary via capillary action (approx. 10 mm length). Flame-seal both ends carefully to prevent evaporation.

  • Mounting: Fix the capillary to the goniometer head using clay or wax. Center the liquid column in the X-ray beam path.

  • Flash Freezing: Rapidly block the Cryostream to flash-cool the sample to 100 K. This usually results in a polycrystalline or amorphous "glassy" state.

  • Zone Melting (Annealing):

    • Raise the temperature to slightly below the melting point (determined via DSC or visual observation).

    • Use a focused IR laser or the Cryostream nozzle to create a small molten zone.

    • Slowly move the molten zone along the capillary axis. This acts as a "miniature zone refining" process, promoting the growth of a single crystal seed at the liquid-solid interface [8].

  • Data Collection: Once a single domain is visually confirmed (extinction under polarized light), cool slowly to the data collection temperature (typically 100–150 K) and initiate the pre-screen scan.

Protocol B: High-Resolution SC-XRD for Solid Derivatives

For complex thiazole-drug intermediates.

Step-by-Step Workflow:

  • Crystal Growth (Vapor Diffusion):

    • Dissolve 20 mg of the thiazole derivative in a "good" solvent (e.g., THF).

    • Place in a small inner vial.

    • Place this vial inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).

    • Seal and leave undisturbed for 3–7 days.

  • Screening: Select a crystal with defined faces (avoid needles if possible, prefer blocks). Dimensions should be

    
     mm [14].
    
  • Mounting: Mount on a MiTeGen loop using Paratone oil (minimizes background scattering compared to glass fibers).

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred for brominated/iodinated compounds to minimize absorption fluorescence common with Cu sources.
    • Strategy: Collect a full sphere of data (redundancy > 4) to correct for absorption effects caused by the heavy halogen atoms.

Part 3: Visualizing the Analytical Logic

Diagram 1: Crystallization Decision Matrix

This workflow guides the researcher in selecting the correct crystallization technique based on the thiazole's physical properties.

CrystallizationWorkflow Start Start: Thiazole Halide Sample CheckState Physical State at Room Temp? Start->CheckState Liquid Liquid / Low MP Solid CheckState->Liquid Volatile Solid Stable Solid (MP > 40°C) CheckState->Solid Stable InSitu In Situ Cryocrystallography (Capillary Method) Liquid->InSitu Standard Solvent Recrystallization (Vapor Diffusion) Solid->Standard ZoneMelt Zone Melting / Annealing (IR Laser or Temp Cycling) InSitu->ZoneMelt Polycrystalline? XRD X-Ray Diffraction (Mo Source Preferred) InSitu->XRD Single Crystal Screening Optical Screening (Polarized Light) Standard->Screening ZoneMelt->InSitu Repeat until Single Screening->XRD Quality Crystal

Caption: Decision matrix for selecting the appropriate crystallization and XRD workflow for thiazole halides.

Diagram 2: Halogen Bonding Network Topology

This diagram illustrates the structural causality: how the choice of halogen dictates the supramolecular assembly.

HalogenBonding Halogen Halogen Substituent (X) SigmaHole Sigma-Hole Magnitude (Positive Electrostatic Potential) Halogen->SigmaHole Polarizability Chlorine Cl (Small Sigma-Hole) SigmaHole->Chlorine Bromine Br (Medium Sigma-Hole) SigmaHole->Bromine Iodine I (Large Sigma-Hole) SigmaHole->Iodine InteractionCl Weak Interactions (Disordered Packing) Chlorine->InteractionCl InteractionBr Moderate Directionality (Linear Chains) Bromine->InteractionBr InteractionI Strong XB (X···N) (Robust 3D Network) Iodine->InteractionI Outcome Crystal Engineering Utility InteractionCl->Outcome Low Predictability InteractionBr->Outcome Tunable InteractionI->Outcome High Predictability

Caption: Causal relationship between halogen type, sigma-hole strength, and resulting crystal packing stability.

Part 4: Data Interpretation & Validation

When analyzing the output CIF (Crystallographic Information File) for thiazole halides, specific attention must be paid to twinning and disorder .

  • Disorder Check: Due to the near-symmetry of the thiazole ring (S and N positions are similar in electron density), the molecule can flip 180° in the lattice.

    • Validation: Check the thermal ellipsoids. If S and N atoms look elongated or "cigar-shaped," model the disorder using a PART instruction in the refinement software (e.g., SHELXL).

  • Halogen Bonding Metrics:

    • Validate the presence of Halogen Bonding by measuring the

      
       angle.
      
    • Criteria: The angle should be nearly linear (

      
      ). If the angle is 
      
      
      
      , it is likely a non-specific Van der Waals contact, not a true halogen bond [1, 4].

References

  • Acta Crystallographica Section C. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. Retrieved from [Link]

  • Indian Academy of Sciences. The Art of in situ Cryocrystallization. Retrieved from [Link]

  • National Institutes of Health (PMC). The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Chalcogenadiazoles. Retrieved from [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]

Sources

Safety Operating Guide

4-Bromo-2-(4-fluorophenyl)thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-(4-fluorophenyl)thiazole Proper Disposal Procedures

Executive Summary

Chemical Identity: 4-Bromo-2-(4-fluorophenyl)thiazole CAS Number: 883230-65-7 Molecular Formula: C


H

BrFNS Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Severe Aquatic Toxicity . Waste Classification: Halogenated Organic Waste (Non-RCRA Listed, but Characteristic).

This guide provides an operational framework for the safe containment, classification, and disposal of 4-Bromo-2-(4-fluorophenyl)thiazole. Unlike generic organic waste, this compound contains both bromine and fluorine , requiring specific incineration protocols to manage corrosive combustion byproducts (HBr and HF).

Part 1: Waste Characterization & Segregation Strategy

Scientific Rationale: Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste streams.[1]

  • Why Segregate? When incinerated, the fluorine and bromine atoms convert to Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Standard municipal or non-halogenated waste incinerators often lack the acid gas scrubbers required to neutralize these corrosive emissions, leading to regulatory violations and equipment damage.

  • Aquatic Toxicity: This compound is classified as Aquatic Acute 1 and Aquatic Chronic 1. Under no circumstances can aqueous layers or wash solvents be discharged down the drain.[1]

Waste Stream Decision Matrix

DisposalLogic Start Waste Source State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves, paper) State->Solid Dry Liquid Liquid Waste (Mother liquor, HPLC effluent) State->Liquid Wet StreamA STREAM A: Solid Hazardous Waste (Label: Halogenated Debris) Solid->StreamA All items HalogenCheck Contains >2% Halogens? Liquid->HalogenCheck StreamB STREAM B: Halogenated Solvent Waste (Do NOT mix with acids) HalogenCheck->StreamB Yes (High Conc.) StreamC STREAM C: Non-Halogenated Solvent (Only if <0.1% concentration) HalogenCheck->StreamC Trace only

Figure 1: Decision matrix for segregating 4-Bromo-2-(4-fluorophenyl)thiazole waste streams. Note that "Trace" definitions vary by local regulation; when in doubt, default to Stream B.

Part 2: Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure stocks, contaminated weighing boats, gloves, and silica gel from purification.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers as residual acidity from hydrolysis may cause corrosion.[2]

  • Collection:

    • Double-bag pure solids in clear polyethylene bags before placing them in the drum.

    • Labeling: The tag must explicitly state "Contains Halogenated Organics" and list "4-Bromo-2-(4-fluorophenyl)thiazole".

  • Sharps: If the substance is on needles/glass, place the entire sharp into a rigid biohazard/sharps container labeled "Chemical Contaminated Sharps."

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Reaction solvents (DCM, THF, DMF) containing the product.

  • Compatibility Check: Ensure the waste container is compatible with the solvent and the solute. HDPE is generally resistant.

  • pH Adjustment: If the reaction involved strong acids (e.g., HBr generation), neutralize the waste stream to pH 6–8 before adding it to the halogenated solvent drum.

    • Reasoning: Acidic halogenated waste can generate pressure or toxic vapors if mixed with incompatible organic bases in the central waste stream.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical Constraint: Do not fill >90% capacity to allow for thermal expansion.

Protocol C: Empty Container Management

Applicability: "Empty" original vendor vials.

  • Triple Rinse: Rinse the vial three times with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Deface the original label. Mark "Empty - Triple Rinsed."

  • Disposal: Discard the glass vial in the glass recycling or trash, depending on institutional policy for triple-rinsed containers.

Part 3: Spill Response & Safety Data

Immediate Hazard: The primary risk during a spill is the inhalation of dust or aerosols, which can cause respiratory irritation.

Quantitative Safety Data

Parameter Value/Status Operational Implication
GHS Signal WARNING Standard PPE (Gloves, Goggles, Lab Coat) required.
Flash Point N/A (Solid) Low fire risk, but toxic fumes (HF, HBr, SOx, NOx) in fire.
Incompatibility Oxidizers Keep away from nitric acid/peroxides during cleanup.[3]

| Aquatic Tox | Category 1 | Zero release to drains. Use dry cleanup methods.[2] |

Spill Cleanup Workflow

SpillResponse Event Spill Detected Assess Assess Size & State Event->Assess SmallPowder Small Powder Spill (<10g) Assess->SmallPowder LiquidSpill Solution Spill Assess->LiquidSpill ActionPowder 1. Dampen paper towel (prevent dust) 2. Wipe gently 3. Place in Ziploc bag SmallPowder->ActionPowder ActionLiquid 1. Cover with absorbent pads/vermiculite 2. Wait for absorption 3. Scoop into bucket LiquidSpill->ActionLiquid Decon Wipe area with soap/water Dispose of all materials as Hazardous Waste ActionPowder->Decon ActionLiquid->Decon

Figure 2: Immediate response logic for laboratory spills. Emphasis is placed on preventing dust generation for solids.

References

  • BLD Pharm. (n.d.). SDS for 2-(4-Bromo-2-fluorophenyl)thiazole. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)thiazole (Analogous Handling). Retrieved from

  • US EPA. (2025). RCRA Hazardous Waste Identification: Halogenated Solvents (F-List). 40 CFR 261.31. Retrieved from

  • Fisher Scientific. (2021).[4] Thiazole Derivative Safety Handling. Retrieved from

Sources

Personal protective equipment for handling 4-Bromo-2-(4-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

4-Bromo-2-(4-fluorophenyl)thiazole is a halogenated heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. While specific toxicological data for this exact CAS entry may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be handled as a High-Potency Irritant with potential for acute toxicity.

The "Why" Behind the Protocol

The chemical structure features a lipophilic fluorophenyl group attached to a thiazole core .

  • Lipophilicity: The fluorine substitution increases lipid solubility, meaning this compound can penetrate the dermal barrier (skin) more efficiently than non-halogenated analogs.

  • Reactivity: The bromine substituent is a reactive handle (often used for Suzuki/Buchwald couplings), implying the molecule is inherently electrophilic and capable of alkylating biological macromolecules.

Assumed Hazard Classifications (Precautionary Principle):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3][4]

  • H302: Harmful if swallowed (Acute Toxicity Category 4).

Strategic Risk Assessment: Hierarchy of Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.[5]

HierarchyOfControls Elimination ELIMINATION (Not possible for synthesis) Engineering ENGINEERING CONTROLS Chemical Fume Hood (Face Velocity: 80-100 fpm) HEPA Filtered Balance Enclosure Elimination->Engineering If essential Admin ADMINISTRATIVE SOPs, Designated Area, Training Engineering->Admin Required PPE PPE (Last Resort) Gloves, Goggles, Lab Coat Admin->PPE Mandatory

Figure 1: Risk Management Decision Tree. Engineering controls (Fume Hood) are non-negotiable for this compound.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are required for all personnel handling >10 mg of the substance.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Hand Protection Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)Permeation Defense: Halogenated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough buffer." If dissolved in Dichloromethane (DCM) , use PVA or Silver Shield laminate gloves immediately, as nitrile degrades rapidly in halogenated solvents.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Powder Containment: Safety glasses are insufficient. Fine powders can bypass the side-shields of glasses during weighing or transfer. Goggles form a seal against airborne particulates.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Inhalation Risk: The primary control is the hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum requirement to prevent inhalation of irritant dust.
Body Defense Lab Coat (High-neck, long sleeve)Dermal Shield: Standard cotton/poly blend is acceptable for solid handling. If handling large liquid volumes (>100mL), upgrade to a chemical-resistant apron (Tyvek/Polyethylene).

Operational Protocols

A. Weighing & Solubilization

Objective: Prevent generation of airborne dust and accidental dermal contact.[1]

  • Preparation: Place a disposable balance draft shield or work inside the fume hood.

  • Weighing: Use an anti-static weighing boat. Do not use spatulas that are too large for the container neck to avoid "flicking" powder into the air.

  • Solubilization:

    • Solvent Choice: If possible, use DMSO or Methanol .

    • Caution: If using Dichloromethane (DCM) or Chloroform , remember that these solvents act as "vehicles," carrying the toxic thiazole through standard nitrile gloves in seconds. Change gloves immediately upon any splash.

B. Spill Response (Solid vs. Solution)

SpillResponse Start Spill Detected Type Identify State Start->Type Solid SOLID POWDER Type->Solid Liquid LIQUID SOLUTION Type->Liquid ActionSolid 1. Dampen paper towel (prevent dust) 2. Wipe gently (One direction) 3. Place in Haz Waste Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Wait for absorption 3. Place in Haz Waste Liquid->ActionLiquid

Figure 2: Workflow for immediate spill remediation.

Waste Disposal Logistics

Proper disposal is critical due to the halogen content (Bromine/Fluorine).

  • Classification: Halogenated Organic Waste .

    • Critical Rule: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility segregates them. Halogenated waste incineration is significantly more expensive and requires different processing temperatures to prevent the formation of dioxins.

  • Container Labeling:

    • Must read: "Hazardous Waste: Halogenated Organics."

    • List constituents: "4-Bromo-2-(4-fluorophenyl)thiazole, [Solvent Name]."

  • Rinsate: Triple-rinse all weighing boats and spatulas with acetone; collect this rinsate into the Halogenated Waste container, not the sink.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[7] United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories.[4][7][8] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[9] EPA/600/2-87/098. [Link]

Sources

×

Retrosynthesis Analysis

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4-Bromo-2-(4-fluorophenyl)thiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.